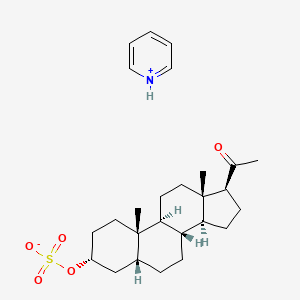

Pregnanolone Sulfate Pyridinium Salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Pregnanolone sulfate, including its enantiomers, can be synthesized using asymmetric total synthesis approaches. Vojtěch Kapras et al. (2018) developed a method involving organocatalytic Robinson annulation and a unique method for constructing the cyclopentane D-ring. This method produces pregnanolone sulfate enantiomers with notable biological activity at the NMDA receptor (Kapras et al., 2018).

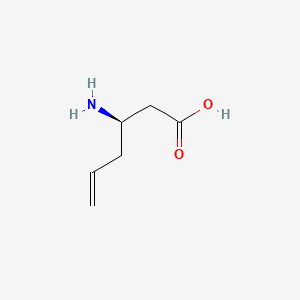

Molecular Structure Analysis

The molecular structure of PAS significantly influences its activity at neurotransmitter receptors. Studies such as those by Cassandra L. Kussius et al. (2009) provide insights into the effects of PAS at a molecular level, particularly in the context of its interaction with NMDA receptors (Kussius et al., 2009).

Chemical Reactions and Properties

The reactivity of PAS and its interactions with other chemical entities are crucial for understanding its pharmacological profile. For instance, its ability to desensitize activated NMDA receptors, as observed by Kussius et al. (2009), is a key chemical property (Kussius et al., 2009).

Physical Properties Analysis

The physical properties of PAS, such as solubility, stability, and crystallization behavior, are important for its formulation and therapeutic application. However, specific studies focusing on the physical properties of PAS were not identified in the current literature search.

Chemical Properties Analysis

The chemical properties of PAS, including its reactivity, stability under various conditions, and interaction with biological molecules, are essential for its pharmacological efficacy. Studies like that of Kussius et al. (2009) and Kapras et al. (2018) provide insights into its chemical behavior, particularly in the context of neuroprotection and receptor modulation (Kussius et al., 2009); (Kapras et al., 2018).

Wissenschaftliche Forschungsanwendungen

Therapeutic Potential in Stress-Related Diseases

Research highlights the therapeutic potential of neuroactive steroids like allopregnanolone, and its precursors pregnenolone and progesterone, in treating various stress-related diseases, including post-traumatic stress disorder (PTSD), depression, and alcohol use disorders (AUDs). These compounds exhibit pleiotropic actions that are crucial for recovery across a broad spectrum of illnesses, primarily through their modulation of GABA_A receptors, corticotropin-releasing factor (CRF), and pro-inflammatory signaling. The review underscores the importance of understanding the multifaceted roles of these neurosteroids in both the prevention and treatment of stress-related conditions, suggesting a foundational approach to leveraging endogenous neurosteroid mechanisms for therapeutic benefit (Boero, Porcu, & Morrow, 2019).

Role in Depression and Antidepressant Action

Studies have indicated that 3α-reduced neurosteroids, including allopregnanolone and pregnanolone, play a critical role in modulating the GABA_A receptor, influencing the neuropsychopharmacological properties relevant to depression and the action of antidepressants. These neurosteroids are implicated in the etiology of major depressive disorder and are considered to contribute to the antidepressant effects seen in clinical therapy. This suggests their deficiency or dysregulation may be involved in depression's pathophysiology, with potential therapeutic implications for treating depressive symptoms through neurosteroid level modulation (Uzunova, Sampson, & Uzunov, 2006).

Implications in Drug Metabolism and Resistance

PXR (pregnane X receptor) plays a central role in metabolizing xenobiotics and endobiotics, with pregnanolone sulfate pyridinium salt potentially influencing PXR activity. Studies suggest that modulating PXR activity could impact the metabolic pathways relevant to diseases like cancer, where PXR activation may induce drug resistance. This underlines the importance of understanding PXR's role in drug metabolism and the potential therapeutic applications of targeting PXR to mitigate adverse metabolic phenotypes and enhance treatment efficacy in cancer therapeutics (Mani, Dou, & Redinbo, 2013).

PTSD and Neurosteroid Metabolites

The therapeutic effects of neurosteroids and their metabolites are also considered in the context of posttraumatic stress disorder (PTSD), where deficient levels of GABAergic neurosteroids like allopregnanolone (Allo) and pregnanolone (PA) may contribute to PTSD symptoms. The modulation of GABA_A receptors and NMDA receptor function by these neurosteroids suggests a potential therapeutic pathway for enhancing learning and memory processes critical to PTSD recovery, highlighting the importance of timing and dosage in using Allo or Allo analogs to facilitate treatment (Rasmusson, Pineles, Kayla D Brown, & Pinna, 2021).

Zukünftige Richtungen

Neurosteroids like pregnanolone and pregnanolone sulfate have multiple promising clinical applications . They may contribute to the therapeutic potential in the treatment of disorders of the glutamate system . There is also considerable interest in drugs that enhance NMDAR function and could compensate for receptor hypofunction associated with certain neuropsychiatric disorders .

Eigenschaften

IUPAC Name |

[(3R,5R,8R,9S,10S,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate;pyridin-1-ium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O5S.C5H5N/c1-13(22)17-6-7-18-16-5-4-14-12-15(26-27(23,24)25)8-10-20(14,2)19(16)9-11-21(17,18)3;1-2-4-6-5-3-1/h14-19H,4-12H2,1-3H3,(H,23,24,25);1-5H/t14-,15-,16+,17-,18+,19+,20+,21-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRONXFCVCNETJP-GEVXNLERSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OS(=O)(=O)[O-])C)C.C1=CC=[NH+]C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)OS(=O)(=O)[O-])C)C.C1=CC=[NH+]C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H39NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pregnanolone Sulfate Pyridinium Salt | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-Deoxy-2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranos-1-yl]-L-alanine](/img/no-structure.png)

![5-[4-(Methylsulfanyl)phenyl]-2-pyridinamine](/img/structure/B1145926.png)

![6-Bromo-5-methylimidazo[1,2-A]pyrazine](/img/structure/B1145929.png)

![S-[2-Hydroxy-2-(4-hydroxyphenyl)ethyl]-L-glutathione](/img/structure/B1145931.png)